![molecular formula C15H13F3N2O2 B13589909 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one is a complex organic compound that features a quinoline ring substituted with a methoxy group and a trifluoromethyl group, along with a pyrrolidin-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline ring system, introducing the methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The pyrrolidin-2-one moiety can be attached via nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the quinoline ring would produce a tetrahydroquinoline derivative.
Wissenschaftliche Forschungsanwendungen
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of quinoline derivatives with biological targets.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidin-2-one moiety can interact with proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine also features a quinoline ring but lacks the trifluoromethyl and pyrrolidin-2-one groups.
Quinidine: An antiarrhythmic agent, quinidine has a similar quinoline structure but different substituents.
Cinchonine: Another quinoline derivative used in the treatment of malaria, cinchonine has a different substitution pattern on the quinoline ring.
Eigenschaften
Molekularformel |
C15H13F3N2O2 |
|---|---|
Molekulargewicht |
310.27 g/mol |
IUPAC-Name |
1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-7-11-9(5-10(8-19-11)15(16,17)18)6-12(13)20-4-2-3-14(20)21/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
MGZBMHCPLQXVQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C=C2C=C1N3CCCC3=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
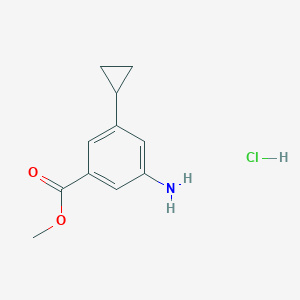
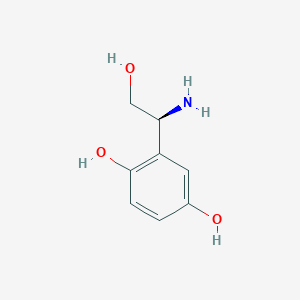
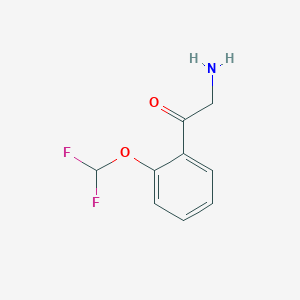
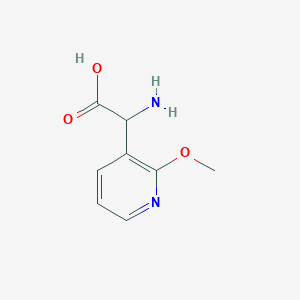


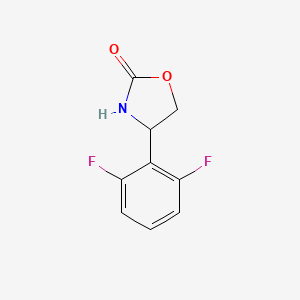

![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
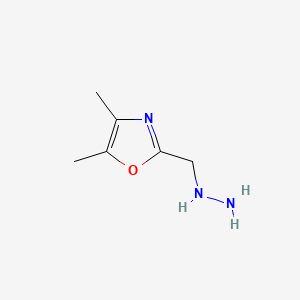
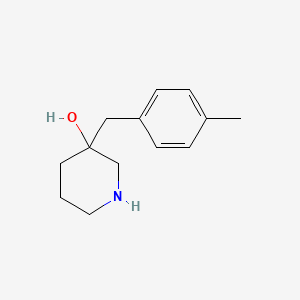
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
